molecular formula C20H19N3O4S3 B2533631 2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide CAS No. 866866-22-0

2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

Cat. No.: B2533631
CAS No.: 866866-22-0
M. Wt: 461.57
InChI Key: OTCYBPHJSIPTIZ-UHFFFAOYSA-N
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Description

2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide is a recognized and potent inhibitor of DRAK2 (DAP kinase-Related Apoptosis-Inducing Protein Kinase 2). DRAK2 is a serine/threonine kinase belonging to the death-associated protein kinase (DAPK) family and plays a critical role in the regulation of T-cell receptor (TCR)-induced apoptosis and T-cell activity. By selectively inhibiting DRAK2, this compound provides researchers with a valuable tool to probe the intricacies of T-cell signaling and survival pathways. Its primary research value lies in the investigation of autoimmune diseases, as studies have shown that DRAK2 deficiency or inhibition can protect against autoimmune pathologies, such as Type 1 Diabetes, by modulating T-cell function without causing general immunosuppression. The mechanism of action involves the compound binding to the ATP-binding pocket of DRAK2, thereby blocking its kinase activity and subsequently attenuating the apoptotic signaling in T-cells. This specific action makes it a compelling candidate for studying the pathophysiology of autoimmune conditions and for exploring novel therapeutic strategies that target T-cell homeostasis. Research utilizing this inhibitor is fundamental for advancing our understanding of immune tolerance and the molecular checkpoints that prevent autoimmunity.

Properties

CAS No.

866866-22-0

Molecular Formula

C20H19N3O4S3

Molecular Weight

461.57

IUPAC Name

2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C20H19N3O4S3/c1-13-6-8-16(9-7-13)30(26,27)17-11-21-20(23-19(17)25)29-12-18(24)22-14-4-3-5-15(10-14)28-2/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25)

InChI Key

OTCYBPHJSIPTIZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)SC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the pharmaceutical field. This article reviews the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition capabilities, and therapeutic applications.

Chemical Structure

The compound's structure includes a pyrimidine ring, a sulfonamide group, and an acetamide moiety, which are known to contribute to various biological activities. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further research.

1. Enzyme Inhibition

Research indicates that sulfonamide derivatives often exhibit enzyme inhibitory properties. In particular, studies have shown that compounds similar to this compound can inhibit enzymes such as:

  • Urease : This enzyme plays a crucial role in the metabolism of urea. The compound demonstrated significant urease inhibition with an IC50 value of approximately 22.61 µM, indicating its potential in treating conditions associated with urease activity .
  • Acetylcholinesterase (AChE) : Compounds with similar structures have been shown to inhibit AChE, which is relevant for Alzheimer's disease treatment. The inhibition of AChE can enhance cholinergic signaling in the brain .

2. Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound's sulfonamide group may provide it with the ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have reported that related compounds exhibit broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties. Compounds containing sulfonamide groups have been linked to reduced inflammation through various pathways, including the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis .

Case Study 1: Urease Inhibition

A study conducted on a series of sulfonamide derivatives found that those with acetamide linkages displayed superior urease inhibition compared to other structural variants. The study highlighted that modifications at the phenyl ring could significantly enhance biological activity .

Compound StructureIC50 (µM)Activity Type
Sulfonamide A22.61Urease Inhibition
Sulfonamide B63.42Urease Inhibition

Case Study 2: Acetylcholinesterase Inhibition

Another investigation focused on the acetylcholinesterase inhibitory activity of similar compounds revealed promising results, suggesting that the compound could serve as a lead for developing Alzheimer's therapeutics. The structure–activity relationship (SAR) analysis indicated that modifications at the acetamide position could enhance binding affinity to AChE .

Scientific Research Applications

The compound 2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide is a complex organic molecule with significant potential in scientific research, particularly within medicinal chemistry. This article explores its applications, focusing on biological activity, synthesis, and structure-activity relationships.

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The mechanism typically involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of kinases or other enzymes crucial for cancer cell survival.
  • Apoptosis Induction : It may trigger programmed cell death in malignancies through various signaling pathways.

Anti-inflammatory Effects

Similar compounds have shown anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes. Studies suggest that derivatives of this compound can effectively suppress COX-2 activity, leading to reduced inflammation.

Table 2: Biological Activities

Activity TypeMechanismReference Study
AnticancerEnzyme inhibition[Study on kinase inhibitors]
Anti-inflammatoryCOX enzyme inhibition[Research on COX inhibitors]

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial for optimizing this compound's efficacy:

  • Sulfanyl Group : Essential for interaction with biological targets.
  • Substituted Aromatic Rings : The presence of methyl and sulfonyl groups enhances binding affinity and solubility.
  • Acetamide Functional Group : Improves overall pharmacokinetic properties.

Table 3: Structure-Activity Relationships

Structural FeatureEffect on Activity
Sulfanyl GroupEnhances target interaction
Methyl SubstituentsIncreases lipophilicity
Acetamide MoietyImproves solubility

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidinone-based acetamides, which exhibit structural and functional diversity depending on substituent groups. Below is a detailed comparison with key analogs:

Structural Analogues

Compound Name Core Structure Key Substituents Pharmacological Notes
Query Compound Pyrimidinone - 5-(4-methylphenyl)sulfonyl
- 2-sulfanylacetamide (N-3-methylsulfanylphenyl)
Moderate logP (~3.2) due to methyl groups; moderate solubility in DMSO .
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide Pyrimidinone - 5-(4-ethylphenyl)sulfonyl
- 2-sulfanylacetamide (N-2,4-dimethoxyphenyl)
Higher logP (~3.8) due to ethyl and methoxy groups; reduced aqueous solubility .
2-[(5-Acetamido-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide Pyrimidinone - 5-acetamido-4-hydroxy
- 2-sulfanylacetamide (N-2-methyl-5-sulfamoylphenyl)
Enhanced polarity (logP ~1.9) due to sulfamoyl and hydroxyl groups; improved solubility .

Functional Differences

  • Sulfonyl Group Variations: The query compound’s 4-methylphenylsulfonyl group balances lipophilicity and steric bulk, favoring membrane permeability. The sulfamoyl group in ’s analog introduces hydrogen-bonding capacity, improving target affinity in hydrophilic environments (e.g., enzyme active sites) .
  • Acetamide Modifications: The 3-methylsulfanylphenyl group in the query compound provides moderate electron-donating effects, stabilizing interactions with aromatic residues in proteins.

Crystallographic and Stability Insights

The query compound’s crystal packing likely involves hydrogen bonds between the pyrimidinone carbonyl and sulfonyl oxygen atoms, as observed in related pyrimidinones .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation, thiolation, and amide coupling. Key considerations:

  • Solvents : Dimethyl sulfoxide (DMSO) or ethanol are preferred for solubility and stability of intermediates .
  • Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate nucleophilic substitutions and sulfur linkages .
  • Temperature : Controlled heating (60–80°C) prevents decomposition of the sulfonyl and pyrimidinone moieties .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. How can researchers characterize the compound’s structural and physicochemical properties?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the sulfonyl, acetamide, and pyrimidinone groups. For example, the pyrimidinone carbonyl peak appears at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 476.39 for a related compound) .
  • Melting Point : Differential scanning calorimetry (DSC) determines thermal stability (e.g., melting points >200°C for similar derivatives) .

Q. How can computational methods optimize reaction pathways and predict bioactivity?

Methodological Answer:

  • Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for sulfonyl-thiolate coupling .
  • Bioactivity Prediction : Molecular docking (AutoDock Vina) screens against targets like COX-2 or EGFR, leveraging the compound’s sulfonyl and acetamide groups for hydrogen bonding .
  • Data Integration : Combine computational results with experimental SAR (structure-activity relationship) data to prioritize derivatives for synthesis .

Q. How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer: Contradictions often arise from subtle structural variations. A systematic approach includes:

  • SAR Table : Compare substituent effects on activity (e.g., methyl vs. chloro groups on phenyl rings).

  • Data Table 2: Example SAR Analysis

    Substituent (R₁/R₂)Target Activity (IC₅₀, μM)NotesReference
    4-Methylphenyl12.3 ± 1.2 (COX-2)Enhanced solubility
    4-Chlorophenyl8.7 ± 0.9 (EGFR)Increased lipophilicity
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., fluorescence polarization) to validate target engagement .

Q. What strategies mitigate solubility challenges in in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) with aqueous buffers to maintain compound stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility without altering core pharmacophores .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for sustained release in cell-based assays .

Data Contradiction Analysis Framework

When conflicting data arise (e.g., varying IC₅₀ values in kinase assays):

Replicate Experiments : Confirm reproducibility under standardized conditions (pH, temperature) .

Control Variables : Test purity (>98% via HPLC) and solvent effects (e.g., DMSO vs. ethanol) .

Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

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